molecular formula C7H11N3O B12894716 1,3-Dimethyl-4-((methylamino)methylene)-1H-pyrazol-5(4H)-one

1,3-Dimethyl-4-((methylamino)methylene)-1H-pyrazol-5(4H)-one

Cat. No.: B12894716
M. Wt: 153.18 g/mol
InChI Key: UOCCCEVYAHILMQ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4-((methylamino)methylene)-1H-pyrazol-5(4H)-one is a chemical compound with a unique structure that includes a pyrazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-4-((methylamino)methylene)-1H-pyrazol-5(4H)-one typically involves the reaction of 1,3-dimethyl-2-pyrazolin-5-one with formaldehyde and methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4-((methylamino)methylene)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolones.

Scientific Research Applications

1,3-Dimethyl-4-((methylamino)methylene)-1H-pyrazol-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-4-((methylamino)methylene)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-2-pyrazolin-5-one: A precursor in the synthesis of 1,3-Dimethyl-4-((methylamino)methylene)-1H-pyrazol-5(4H)-one.

    4-Aminoantipyrine: Another pyrazolone derivative with similar structural features.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2,5-dimethyl-4-(methyliminomethyl)-1H-pyrazol-3-one

InChI

InChI=1S/C7H11N3O/c1-5-6(4-8-2)7(11)10(3)9-5/h4,9H,1-3H3

InChI Key

UOCCCEVYAHILMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C)C=NC

Origin of Product

United States

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